molecular formula C7H5BF3NO3 B581138 (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid CAS No. 1310384-93-0

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

Cat. No. B581138
M. Wt: 218.926
InChI Key: CDXOOLIZHDAJLF-UHFFFAOYSA-N
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Description

“(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It has a molecular formula of C7H5BF3NO3 and a molecular weight of 218.926.


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid”, can be achieved through several methods. One common approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular structure of “(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group at the 3-position and a trifluoroacetyl group at the 5-position.


Chemical Reactions Analysis

Pyridinylboronic acids, such as “(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid”, are often involved in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds between two different organic compounds .


Physical And Chemical Properties Analysis

“(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” is slightly soluble in water . It has a density of 1.4±0.1 g/cm³ .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material. This work explored various synthesis conditions and characterized the products through techniques like HPLC, FTIR, and NMR (Liu Guoqua, 2014).

Catalysis and Reaction Mechanisms

Molecular and Electronic Structures

  • A theoretical study using density functional theory (DFT) investigated the structures, electronic structures, and absorption characters of boron complexes, including derivatives similar to (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid. This study highlighted the interaction between nitrogen on the pyridyl ring and boron (W. Zheng et al., 2007).

Lewis Acid Chemistry

  • Tris(pentafluorophenyl)borane, a boron Lewis acid, has been used in various organic and organometallic reactions, indicating the potential applications of related boronic acids in catalytic and stoichiometric reactions (G. Erker, 2005).

Applications in Optical Sensing

  • A study developed a pyridinium borane complex for colorimetric turn-on sensing of fluoride ions, showing the application of boronic acid derivatives in designing sensors (C. Wade & F. Gabbaï, 2009).

Advanced Borylation Chemistry

  • The review "Tris(pentafluorophenyl)borane and Beyond" discusses the applications of boron-based compounds, like the one , in borylation chemistry and highlights their role in a variety of chemical reactions (J. R. Lawson & Rebecca L. Melen, 2017).

Safety And Hazards

“(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOOLIZHDAJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694482
Record name [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

CAS RN

1310384-93-0
Record name [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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